N-(2,4-dimethylphenyl)-3-iodobenzamide
Description
N-(2,4-Dimethylphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoyl group linked to a 2,4-dimethylphenyl substituent via an amide bond. Benzamide derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to their tunable electronic and steric properties conferred by substituents like halogens (e.g., iodine) and alkyl groups .
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
AOENUQUAKKKXCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iodobenzamide Derivatives
N-(3-Aminophenyl)-4-iodobenzamide (CAS 952948-59-3)
- Structure: Features a 4-iodobenzamide group attached to a 3-aminophenyl ring.
- Key Differences: The iodine is in the para position of the benzamide, and the anilino group has an amino substituent at position 3.
- Molecular Weight : 338.14 g/mol .
N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide (CAS 314032-21-8)
- Structure: Incorporates a benzoxazole ring fused to the anilino group, with iodine at the benzamide’s meta position.
- Molecular weight: 458.22 g/mol .
n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide (CAS 1147315-93-2)
2,4-Dimethylphenyl Derivatives
Amitraz (CAS 33089-61-1)
- Structure : A triazapenta-diene derivative with two 2,4-dimethylphenyl groups.
- Key Differences : Amitraz is hydrolyzed to metabolites like N-(2,4-dimethylphenyl)-N’-methylformamidine, which share the 2,4-dimethylphenyl motif but lack the benzamide backbone. Physical properties include a melting point of 86–87°C and insolubility in water .
N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide
- Structure : A sulfonamide analog with 2,4-dimethyl substituents on both aromatic rings.
- Key Differences : The sulfonamide group increases hydrogen-bonding capacity compared to the benzamide’s carbonyl. Structural studies reveal a bent conformation at the sulfur atom (C—SO₂—NH—C torsion angle: 66.5°) and a 41.0° tilt between aromatic rings .
Structural and Electronic Effects
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